molecular formula C12H13N3 B8630717 N-(4-aminobenzyl)-N-(2-pyridinyl)amine

N-(4-aminobenzyl)-N-(2-pyridinyl)amine

Cat. No.: B8630717
M. Wt: 199.25 g/mol
InChI Key: PBTRBPKEISCHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminobenzyl)-N-(2-pyridinyl)amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H13N3/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9,13H2,(H,14,15)

InChI Key

PBTRBPKEISCHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of nickel bromide (44 mg) in methanol (4 ml)/THF (4 ml) was added sodium boro hydride (40 mg), and the mixture was stirred. To the mixture was added 2-[(4-nitrophenyl)methylamino]pyridine (0.92 g) and then sodium boro hydride (414 mg), and the mixture was stirred at room temperature for 1 hour. To the mixture was added nickel bromide (44 mg)and sodium boro hydride (454 mg), and the mixture was stirred at room temperature for 2 hours. Insoluble materials were filtered off with sellaite, and to the filtrate was added sodium bicarbonate solution. The mixture was extracted with ethyl acetate and washed with brine. The extract was dried (anhydrous magnesium sulfate) and concentrated, and the residue was purified twice with silica gel column chromatography (ethyl acetate/hexane=1/1) to give 2-[(4-aminophenyl)methylamino]pyridine (369 mg) as pale red solid.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
nickel bromide
Quantity
44 mg
Type
catalyst
Reaction Step Three
Quantity
454 mg
Type
reactant
Reaction Step Four
Name
nickel bromide
Quantity
44 mg
Type
catalyst
Reaction Step Four

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